molecular formula C11H16N2O B13523228 2-Methyl-6-(piperidin-3-yloxy)pyridine

2-Methyl-6-(piperidin-3-yloxy)pyridine

Cat. No.: B13523228
M. Wt: 192.26 g/mol
InChI Key: YABUIYKIRHHZMD-UHFFFAOYSA-N
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Description

2-Methyl-6-(piperidin-3-yloxy)pyridine is a chemical compound with the molecular formula C11H16N2O and a molecular weight of 192.26 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 2-position and a piperidin-3-yloxy group at the 6-position. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(piperidin-3-yloxy)pyridine typically involves the reaction of 2-methyl-6-hydroxypyridine with piperidine under specific conditions. The hydroxyl group at the 6-position of the pyridine ring is replaced by the piperidin-3-yloxy group through a nucleophilic substitution reaction. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent, like dimethylformamide (DMF), at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of bulk quantities of reactants and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification processes, such as recrystallization or chromatography, to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(piperidin-3-yloxy)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield N-oxides, while reduction reactions produce piperidine derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-6-(piperidin-3-yloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-6-(piperidin-4-yloxy)pyridine
  • 2-Methyl-6-(piperidin-2-yloxy)pyridine
  • 2-Methyl-6-(morpholin-4-yloxy)pyridine

Uniqueness

2-Methyl-6-(piperidin-3-yloxy)pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varying biological activities .

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

2-methyl-6-piperidin-3-yloxypyridine

InChI

InChI=1S/C11H16N2O/c1-9-4-2-6-11(13-9)14-10-5-3-7-12-8-10/h2,4,6,10,12H,3,5,7-8H2,1H3

InChI Key

YABUIYKIRHHZMD-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)OC2CCCNC2

Origin of Product

United States

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